Diphenyl sulfone

概述

描述

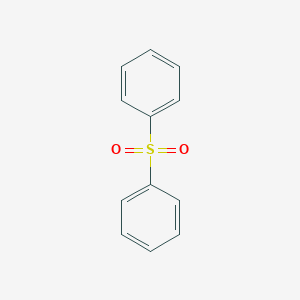

Diphenyl sulfone, also known as 1,1’-sulfonyldibenzene, is an organosulfur compound with the chemical formula (C₆H₅)₂SO₂. It appears as a white solid that is soluble in organic solvents. This compound is primarily used as a high-temperature solvent, particularly useful for processing highly rigid polymers such as polyether ether ketone (PEEK), which only dissolve in very hot solvents .

准备方法

Synthetic Routes and Reaction Conditions: Diphenyl sulfone can be synthesized through several methods:

Sulfonation of Benzene: One common method involves the sulfonation of benzene with sulfuric acid and oleum.

Reaction with Benzenesulfonyl Chloride: Another method involves the reaction of benzenesulfonyl chloride with benzene.

Industrial Production Methods:

Thermal or Photocatalytic Methods: These methods rely on the in situ generation of carbon-centered radicals, which then add to aromatic sulfonyl acceptors with the concomitant elimination of a sulfinate radical.

Continuous Production: Industrial production often involves continuous processes to ensure high yield and purity.

化学反应分析

Reactions with Sulfur

Tracer studies using radioactive isotopes have elucidated the reaction mechanisms of diphenyl sulfone with elemental sulfur .

- At temperatures above 300°C, this compound reacts with elemental sulfur to produce diphenyl sulfide and sulfur dioxide . This reaction proceeds via a displacement mechanism involving the initial attack of a polymeric sulfur radical chain at the C-1 position bearing the sulfonyl group .

- Around 300°C, this compound-35S reacts with sulfur to yield diphenyl sulfide, with the sulfide losing approximately 75% of the original 35S activity of the sulfone . The primary reaction is a substitution involving induced C-S cleavage and replacement with a sulfur chain .

- This compound also reacts with diphenyl disulfide at elevated temperatures to form diphenyl sulfide and sulfur dioxide . This reaction proceeds through C–S bond fission, initiated by the attack of a thiyl radical on the sulfone function .

Oxidation Reactions

Diphenyl sulfide can be selectively oxidized to diphenyl sulfoxide (Ph2SO) and this compound (Ph2SO2) using titanium dioxide (TiO2) with hydrogen peroxide (H2O2) . The crystal structure of the TiO2 (anatase vs. rutile) affects the reaction pathway and product selectivity .

Polymerization Reactions

This compound is used as a solvent in the polymerization of dicyanate esters to form microporous polytriazines .

- The polymerization kinetics can be analyzed using the Kamal model, which considers both reaction-controlled and model-free approaches .

- Under non-isothermal conditions, the polymerization proceeds to completion, and the resulting material exhibits a microporous structure .

Other Reactions

- This compound reacts with potassium in tetrahydrofuran, dimethoxyethane, or diglyme at reflux to polymerize vinyl monomers .

- This compound derivatives can form intramolecular dimer radical ions (cations and anions) through electron beam pulse radiolysis .

- This compound can be used to neutralize acids and produce salts and water in exothermic reactions .

The table below summarizes some chemical reactions of this compound:

| Reaction | Conditions | Products | Mechanism |

|---|---|---|---|

| With elemental sulfur | Above 300°C | Diphenyl sulfide, sulfur dioxide | Displacement reaction involving polymeric sulfur radical chain |

| With diphenyl disulfide | Elevated temperatures | Diphenyl sulfide, sulfur dioxide | C-S bond fission via thiyl radical attack |

| In polymerization of dicyanate ester | Nonisothermal conditions, 300°C | Microporous polytriazine | Reaction-controlled regime with Kamal model kinetics |

| Oxidation with TiO2 and H2O2 | Catalytic and photocatalytic with TiO2 polymorphs | Diphenyl sulfoxide, this compound | Oxidation via hydroxyl and superoxide radicals |

科学研究应用

Introduction to Diphenyl Sulfone

This compound is an organic compound with the chemical formula . It is recognized for its stability and versatility, making it a valuable compound in various scientific and industrial applications. This article explores the diverse applications of this compound, particularly in scientific research, pharmaceuticals, polymer chemistry, electronics, and textiles.

Pharmaceutical Applications

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives, particularly 4,4'-diamino this compound (commonly known as dapsone), are widely used in treating leprosy and other conditions. Dapsone exhibits antibacterial , anti-inflammatory , and anti-apoptotic properties, making it effective against infections caused by Mycobacterium leprae and other pathogens .

Case Study: Dapsone in Leprosy Treatment

- Objective : Evaluate the efficacy of dapsone in treating leprosy.

- Findings : Dapsone significantly reduces bacterial load and improves patient outcomes, demonstrating its critical role in managing this chronic disease .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a solvent and reagent in producing high-performance polymers. It enhances the thermal and chemical resistance of materials, making them suitable for demanding applications.

Case Study: High-Temperature Phthalonitrile Polymers

- Synthesis : A novel high-temperature this compound-based phthalonitrile polymer was developed.

- Properties : The polymer exhibited superior thermal stability and mechanical properties, qualifying it for use in heat-resistant materials .

Electronics Industry

This compound is employed in the electronics industry for manufacturing photoresists and other materials used in semiconductor fabrication. Its stability under high temperatures makes it an ideal candidate for applications requiring precise electronic components.

Application Example

- Used as a solvent in developing photoresists that are essential for photolithography processes in semiconductor manufacturing.

Textile Industry

In textile processing, this compound serves as a dyeing agent and stabilizer. It improves the durability and colorfastness of fabrics, enhancing their overall quality.

Application Example

- Utilized to stabilize dyes during the dyeing process, ensuring vibrant colors that withstand washing and exposure to light.

Research Applications

This compound is frequently used in laboratory settings for organic synthesis. It acts as a reagent in various chemical reactions, providing researchers with a stable compound for experimental procedures.

Research Example

- Employed in studies involving the synthesis of complex organic molecules where its stability contributes to reliable results .

Comparative Data Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for dapsone | Antibacterial, anti-inflammatory |

| Polymer Chemistry | Solvent for high-performance polymers | Enhanced thermal/chemical resistance |

| Electronics | Photoresist manufacturing | Stability under high temperatures |

| Textile Processing | Dyeing agent and stabilizer | Improved durability and colorfastness |

| Research | Organic synthesis | Reliable reagent for experiments |

作用机制

The mechanism of action of diphenyl sulfone involves its interaction with various molecular targets:

Antibacterial Effects: Similar to sulfonamides, this compound inhibits dihydrofolic acid synthesis, leading to the inhibition of bacterial growth.

Anti-inflammatory Properties: It inhibits reactive oxygen species production and reduces the effect of eosinophil peroxidase on mast cells, thereby downregulating neutrophil-mediated inflammatory responses.

相似化合物的比较

Diphenyl sulfone can be compared with other similar compounds such as:

Phenyl Sulfone: Similar in structure but differs in its specific applications and reactivity.

Dapsone (4,4’-diaminothis compound): Used primarily as an antibiotic and anti-inflammatory agent.

Dimethyl Sulfone: Used in dietary supplements and as a solvent in organic synthesis.

Uniqueness: this compound is unique due to its high thermal stability and solubility in organic solvents, making it particularly useful in high-temperature applications and the processing of rigid polymers .

生物活性

Diphenyl sulfone, also known as dapsone , is a sulfone compound that has garnered attention for its diverse biological activities, particularly in the fields of dermatology, infectious diseases, and cancer research. This article provides an overview of its biological properties, mechanisms of action, and clinical applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its two phenyl groups attached to a sulfone functional group (). Its chemical structure contributes to its unique biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects.

1. Antibacterial Properties

This compound is primarily known for its effectiveness against various bacterial infections, especially leprosy. It acts by inhibiting the synthesis of folate in bacteria, which is essential for their growth and replication. The mechanism involves the inhibition of dihydropteroate synthase , an enzyme critical in the folate biosynthesis pathway. This action is similar to that of other sulfonamides but is distinguished by its specific efficacy against Mycobacterium leprae.

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium leprae | 0.5-2 µg/mL |

| Staphylococcus aureus | 1-4 µg/mL |

| Escherichia coli | 2-8 µg/mL |

2. Anti-inflammatory Effects

Dapsone has shown significant anti-inflammatory properties, making it useful in treating various skin conditions such as dermatitis herpetiformis and bullous pemphigoid. Its anti-inflammatory effects are attributed to the inhibition of reactive oxygen species and modulation of cytokine production.

A study observed that dapsone reduced levels of pro-inflammatory cytokines in patients with bullous pemphigoid, leading to improved clinical outcomes .

3. Effects on Muscle Health

Recent research has highlighted the potential benefits of dapsone in combating sarcopenia (muscle loss) in elderly individuals, particularly leprosy survivors. A study indicated that dapsone treatment improved muscle strength and mobility by reducing oxidative stress levels .

Table 2: Impact of Dapsone on Muscle Strength

| Parameter | Control Group | Dapsone Group |

|---|---|---|

| Muscle Strength (kg) | 25 ± 5 | 30 ± 6 |

| Mobility Score (out of 10) | 6 ± 1 | 8 ± 1 |

Case Study: Treatment of Acquired Cutis Laxa

A notable case involved a patient with acquired cutis laxa presenting with urticarial eruptions treated successfully with this compound. The treatment led to significant improvement in skin elasticity and reduction in urticarial symptoms .

Toxicological Studies

Toxicological assessments have shown that while this compound is generally well-tolerated, it can cause some adverse effects at high doses, including liver hypertrophy and changes in hematological parameters . A study conducted on rats revealed a no-observed-adverse-effect level (NOAEL) at doses lower than those typically used in clinical settings.

Table 3: Toxicological Findings from Animal Studies

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 0 | No significant effects |

| 8 | Minimal liver weight increase |

| 16 | Significant liver hypertrophy observed |

| 164 | Notable decrease in body weight |

属性

IUPAC Name |

benzenesulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTYYGOKRVBIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041892 | |

| Record name | Diphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; [Merck Index] Fine faintly brown crystals; [MSDSonline] | |

| Record name | Benzene, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000153 [mmHg] | |

| Record name | Diphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

127-63-9 | |

| Record name | Phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25W2CFS3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diphenyl sulfone?

A1: this compound has the molecular formula (C6H5)2SO2 and a molecular weight of 218.27 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound derivatives?

A2: Researchers frequently utilize Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and X-ray diffraction (XRD) to characterize this compound derivatives [, , , , ]. These techniques provide valuable insights into the compound's structure, purity, and interactions.

Q3: How does the incorporation of this compound units influence the properties of polymers?

A3: this compound units often contribute to enhanced thermal stability, good mechanical strength, and desirable solubility profiles in polymers. For instance, incorporating this compound moieties into cycloaliphatic epoxy resins significantly increased their glass transition temperature (Tg), heat distortion temperature (HDT), and 5% weight loss temperature (T5%), indicating improved heat resistance []. Similarly, random polysulfone/polyethersulfone copolymers containing this compound exhibited high glass transition temperatures and 5% weight loss temperatures, demonstrating their potential as high-performance polymers [].

Q4: Are there any catalytic applications of this compound derivatives?

A4: While this compound itself is not typically used as a catalyst, certain derivatives like dibutyltin oxide-tributyl phosphate condensate, containing this compound groups, have shown potential as accelerators in the curing process of epoxy resin systems []. This highlights the potential for designing this compound-based compounds with specific catalytic activities.

Q5: How do structural modifications of this compound affect its biological activity?

A5: Modifications to the this compound structure significantly impact its biological activity. For example, the addition of a steroid moiety to diaminothis compound, as in 4-desoxycholylamino 4'-amino this compound (B111), led to reduced toxicity while retaining chemotherapeutic activity against Mycobacterium tuberculosis []. This demonstrates the potential for tailoring the properties and activity of this compound through structural modifications.

Q6: What is the toxicity profile of this compound?

A6: Studies on p,p'-dichlorothis compound revealed that long-term exposure through feed caused increased incidences of non-neoplastic lesions in the liver of rats and mice []. While no carcinogenic activity was observed in these studies, they underscore the importance of assessing the potential toxicity of this compound derivatives, especially with chronic exposure.

Q7: What is known about the pharmacokinetics of this compound?

A7: Research suggests that p,p'-dichlorothis compound is rapidly absorbed from the gut and primarily eliminated through metabolism []. Mathematical modeling indicates that this compound might induce enzymes involved in its metabolism. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of different this compound derivatives.

Q8: What analytical methods are used to quantify this compound and its derivatives?

A8: High-performance liquid chromatography (HPLC) is a widely used technique for identifying and quantifying this compound and its derivatives []. Other methods, such as gas chromatography coupled with mass spectrometry, may be employed depending on the specific application and analytical goals.

Q9: Are there any viable alternatives to this compound in its various applications?

A10: The development of alternatives to this compound depends on the specific application. For instance, in polymer chemistry, researchers are exploring alternative monomers and polymerization techniques to achieve desired material properties with potentially reduced environmental impact []. In drug development, exploring different chemical scaffolds and pharmacophores could lead to the discovery of novel therapeutic agents with improved safety and efficacy profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。